2-amino-N-3-oxetanylAcetamide
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Overview
Description
2-amino-N-3-oxetanylAcetamide is a compound that features an oxetane ring, a four-membered cyclic ether, attached to a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-3-oxetanylAcetamide typically involves the formation of the oxetane ring followed by the introduction of the glycinamide group. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the Paternò–Büchi [2+2] cycloaddition reaction, where an alkene reacts with a carbonyl compound under UV light to form the oxetane ring .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of preformed oxetane-containing building blocks. These building blocks can be further functionalized to introduce the glycinamide group through various coupling reactions .
Chemical Reactions Analysis
Types of Reactions: 2-amino-N-3-oxetanylAcetamide can undergo several types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures.
Common Reagents and Conditions:
Oxidation: Peroxy acids or other oxidizing agents.
Reduction: Hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxetanones.
Reduction: Reduced oxetane derivatives.
Substitution: Substituted oxetane products.
Scientific Research Applications
2-amino-N-3-oxetanylAcetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-N-3-oxetanylAcetamide involves its interaction with molecular targets through its oxetane ring. The ring strain and reactivity of the oxetane ring allow it to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Oxetan-3-one: Another oxetane derivative with similar reactivity but different functional groups.
Uniqueness: 2-amino-N-3-oxetanylAcetamide is unique due to the presence of both the oxetane ring and the glycinamide group, which confer distinct chemical and biological properties. Its high ring strain and reactivity make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H10N2O2 |
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Molecular Weight |
130.15 g/mol |
IUPAC Name |
2-amino-N-(oxetan-3-yl)acetamide |
InChI |
InChI=1S/C5H10N2O2/c6-1-5(8)7-4-2-9-3-4/h4H,1-3,6H2,(H,7,8) |
InChI Key |
QAUOJMYBFZUHKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NC(=O)CN |
Origin of Product |
United States |
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